

Application Note: 2-(Aminomethyl)hexan-1-ol in Polyurethane Chain Extension

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Compound of Interest

Compound Name: 2-(Aminomethyl)hexan-1-ol

Cat. No.: B13563675

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Executive Summary

2-(Aminomethyl)hexan-1-ol (2-AMH) is a hybrid chain extender featuring dual functionality: a primary amine ($-NH_2$) and a primary hydroxyl ($-OH$) group, anchored to a hydrophobic C6 alkyl backbone.^[1] Unlike symmetric diamines (which react too rapidly) or diols (which require high catalysis), 2-AMH offers a unique "staged reactivity" profile.^[1]

The amine moiety reacts instantaneously with isocyanates to form cohesive urea hard segments, while the hydroxyl group reacts slower to form urethane linkages. This hybrid architecture, combined with the steric hindrance of the hexyl side-chain, allows for the development of elastomers with:

- Enhanced Hydrolytic Stability: Due to the hydrophobic alkyl backbone.
- Tunable Morphology: Disrupted crystallinity prevents hard-segment freezing, improving low-temperature flexibility.^[1]
- Processability: The slower hydroxyl reaction extends pot-life compared to pure diamine extenders.^[1]

Chemical Profile & Mechanistic Insight[1][2]

Structural Analysis[1][3]

- IUPAC Name: **2-(Aminomethyl)hexan-1-ol**[1]
- Molecular Formula: C₇H₁₇NO
- Functionality: 2 (Heterofunctional)[1]
- Key Feature: The methylene spacer (–CH₂–) between the chiral center and the amine/hydroxyl groups reduces steric hindrance at the reaction site, while the butyl tail (C₄) provides internal plasticization.

Reaction Kinetics (The "Staged" Effect)

In a typical reaction with a diisocyanate (e.g., MDI or IPDI), 2-AMH exhibits competitive kinetics:

- Phase 1 (Instantaneous): R–NCO + R'–NH₂ → Urea Linkage (Fast, Exothermic).[1]
- Phase 2 (Latent): R–NCO + R'–OH → Urethane Linkage (Slow, requires heat/catalyst).[1]

Implication: This allows the formation of a linear polymer with alternating urea-urethane blocks, minimizing the formation of cyclic oligomers often seen with symmetric extenders.

Experimental Protocol: Two-Step Prepolymer

Method

Objective: Synthesize a Polyurethane-Urea (PUU) elastomer with a defined hard-segment content (30-40%).[1] Safety Warning: Isocyanates are sensitizers.[1] Perform all steps in a fume hood under inert atmosphere (

).

Materials Preparation

Component	Specification	Role	Pre-treatment
Polyol	PTMEG (MW 1000 or 2000)	Soft Segment	Dehydrate at 100°C (-760 mmHg) for 2h. [1]
Isocyanate	4,4'-MDI or IPDI	Hard Segment	Melt at 50°C; filter if turbid.[1]
Chain Extender	2-(Aminomethyl)hexan-1-ol	Extender	Dry over molecular sieves (3Å).[1]
Solvent	DMAc or DMF	Solvent	Anhydrous (<0.05%).[1]
Catalyst	DBTDL (Dibutyltin dilaurate)	Catalyst	0.01% solution in toluene.[1]

Step-by-Step Synthesis Workflow

Step 1: Prepolymer Synthesis

- Charge the dehydrated Polyol into a 4-neck reactor equipped with a mechanical stirrer, inlet, and thermometer.
- Add Isocyanate (MDI) calculated to achieve a specific NCO index (typically 2.0 - 2.5 for prepolymers).[1]
 - Calculation:
[1]
- Heat to 80°C and stir for 2 hours.
- Validation: Titrate free NCO content (ASTM D2572) to confirm theoretical conversion.

Step 2: Chain Extension (The Critical Step)

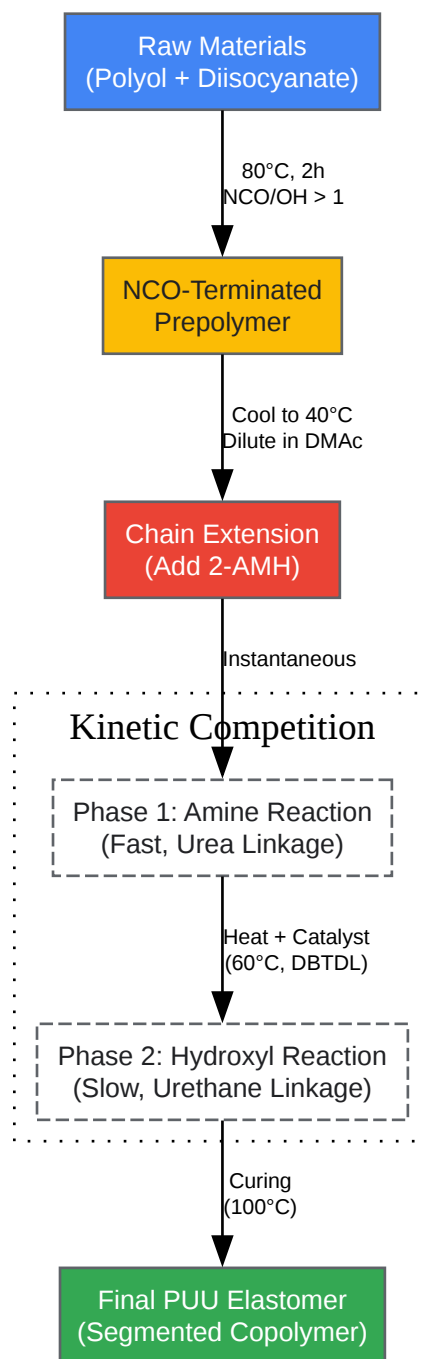
Rationale: The amine group of 2-AMH reacts extremely fast.[1] Direct addition can cause gelation.[1] Dilution is mandatory.*

- Cool the prepolymer to 40°C.
- Dilute the prepolymer with anhydrous DMAc to reduce viscosity (20-30% solids).
- Dissolve 2-AMH in DMAc (1:5 ratio).
- Dropwise Addition: Add the 2-AMH solution to the prepolymer slowly over 30 minutes while stirring vigorously.
 - Observation: A slight exotherm indicates Urea formation.[1]
- After addition, raise temperature to 60°C and add DBTDL catalyst (1 drop). This drives the secondary Hydroxyl reaction.
- React for 4-6 hours until the NCO peak (2270 cm^{-1}) disappears in FTIR.

Step 3: Film Casting & Curing

- Cast the viscous solution onto Teflon plates.
- Dry at 60°C for 12 hours (solvent removal).
- Post-cure at 100°C for 4 hours to maximize phase separation.

Visualization: Reaction Pathway & Workflow[1]



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Figure 1: Synthesis workflow for 2-AMH based Polyurethane-Ureas, highlighting the staged kinetic reaction of amine and hydroxyl groups.

Characterization & Validation Protocols

Infrared Spectroscopy (FTIR-ATR)

Use FTIR to validate the hybrid structure.[1]

- Target Signal 1: Disappearance of Isocyanate peak (2270 cm^{-1}).[1]
- Target Signal 2: Urea Carbonyl (1640 cm^{-1}) vs. Urethane Carbonyl ($1700\text{-}1730\text{ cm}^{-1}$).[1]
- Success Criterion: A distinct bimodal carbonyl region indicating both urea (hydrogen-bonded) and urethane presence.[1]

Thermal Analysis (DSC)

Perform Differential Scanning Calorimetry (-100°C to 200°C , $10^{\circ}\text{C}/\text{min}$).

- Soft Segment T_g: Should be low ($<-50^{\circ}\text{C}$ for PTMEG), indicating good phase separation.[1]
- Hard Segment T_m: 2-AMH often suppresses the sharp melting point typical of symmetric extenders (like butane diol), resulting in a broader endotherm due to the asymmetric alkyl tail.[1]

Mechanical Testing (Tensile)

- Modulus: Expect higher modulus than pure diol extenders (due to urea hydrogen bonding). [1]
- Elongation: The hexyl side chain acts as an internal plasticizer, often preserving high elongation ($>500\%$) despite the high modulus.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Gelation during addition	Amine reaction too fast; local concentration too high.	Increase solvent dilution; slow down addition rate; cool reactor to 20°C during addition.
Cloudy Solution	Incompatibility of Hard/Soft segments.[1]	The hydrophobic hexyl tail of 2-AMH requires a less polar solvent blend.[1] Try Toluene/DMAc mix.
Low Tensile Strength	Incomplete reaction of Hydroxyl group.[1]	Ensure Phase 2 (60°C heating) is sufficient; verify catalyst activity.[1]
Bubbles in Film	Solvent entrapment or moisture reaction.[1]	Degas solution under vacuum before casting; ensure all reagents are <0.05% water.[1]

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